RUTHENIUM RED

Mitochondrial calcium uniporter MCU inhibition Cardiac myocyte

Ruthenium Red (CAS 1307-52-4) is the only polycationic inhibitor offering simultaneous nanomolar blockade of mitochondrial MCU (IC50 6.85 nM), TRPV1/4 (IC50 24-100 nM), TRPA1 (367 nM), RyR (Ki 0.32 μM), and L-type Ca2+ channels (EC50 0.8 μM). Unlike narrow-spectrum Ru360 (MCU-selective) or time-decaying lanthanides, Ruthenium Red provides stable, multi-target inhibition essential for reproducible cardiac, neuronal, and plant histology studies. Choose Ruthenium Red for unparalleled broad-channel coverage and proven temporal stability in ex vivo and patch-clamp experiments.

Molecular Formula Cl6H42N14O2Ru3
Molecular Weight 0
CAS No. 1307-52-4
Cat. No. B1181406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRUTHENIUM RED
CAS1307-52-4
Molecular FormulaCl6H42N14O2Ru3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium Red 1307-52-4: Technical Baseline and Inorganic Inhibitor Classification for Research Procurement


Ruthenium Red (CAS 1307-52-4; synonym: ammoniated ruthenium oxychloride) is a polycationic inorganic dye and broad-spectrum cation channel inhibitor [1]. It belongs to the class of ruthenium ammine complexes, functioning as a non-selective pore blocker across multiple ion channel families including mitochondrial calcium uniporters (MCU), transient receptor potential (TRP) channels, voltage-gated calcium channels (VGCC), and ryanodine receptors (RyR) . Its hexavalent cationic nature enables high-affinity binding to negatively charged residues within channel pores and acidic polysaccharides in biological specimens, underpinning its dual utility as both a pharmacological probe and a histochemical stain [2].

Ruthenium Red 1307-52-4: Why Generic Substitution with In-Class Calcium Channel Blockers Is Scientifically Inadvisable


Despite belonging to the broader class of polycationic calcium channel inhibitors, Ruthenium Red cannot be functionally substituted by agents such as Ru360, lanthanides (e.g., Gd³⁺, La³⁺), or capsazepine without fundamentally altering experimental outcomes. This is because Ruthenium Red exhibits a unique, broad-spectrum polypharmacology characterized by nanomolar to low-micromolar potency across multiple distinct channel families, whereas comparators are either highly selective (Ru360 for MCU), mechanistically divergent (lanthanides exhibit time-dependent inhibition decay), or narrow-spectrum (capsazepine for TRPV1) [1][2]. Critically, the temporal stability of Ruthenium Red inhibition contrasts sharply with lanthanides, whose block diminishes over time, while its multi-target profile distinguishes it from the single-channel specificity of Ru360 [3]. Consequently, substituting Ruthenium Red with an in-class analog introduces uncontrolled variability in potency, target coverage, and temporal dynamics, rendering cross-study comparisons invalid and experimental replication unreliable.

Ruthenium Red 1307-52-4: Quantitative Differentiation Evidence vs. Key Comparators for Scientific Selection


Mitochondrial Calcium Uniporter (MCU) Inhibition: Ruthenium Red vs. Ru360 Comparative Potency

In a direct head-to-head comparison using isolated mitochondria, the dinuclear complex Ru360 (IC50 = 0.184 nM) exhibited approximately 37-fold greater potency than Ruthenium Red (IC50 = 6.85 nM) for inhibiting mitochondrial Ca²⁺ uptake [1]. This quantitative difference is critical for experimental design: Ru360's sub-nanomolar potency enables selective MCU blockade in intact cells with minimal off-target effects, while Ruthenium Red's higher nanomolar potency is better suited for broader inhibition of multiple calcium-handling pathways [1].

Mitochondrial calcium uniporter MCU inhibition Cardiac myocyte

Mitochondrial Calcium Uptake Inhibition: Ruthenium Red vs. Oxo-Bridged Dinuclear Complex (Ru360 Precursor) Binding Site Potency

When normalized to mitochondrial protein content, the oxo-bridged dinuclear ruthenium ammine complex (the active species in Ru360) inhibited Ca²⁺-stimulated respiration in rat liver mitochondria with an I50 of 3.5 pmol/mg protein, compared to 60 pmol/mg protein for Ruthenium Red [1]. This represents a 17-fold greater potency per unit mitochondrial protein for the dinuclear complex relative to Ruthenium Red. The data confirm that the dinuclear complex binds with higher affinity to a specific MCU site, whereas Ruthenium Red requires a larger number of bound molecules to achieve equivalent inhibition [1].

MCU inhibitor I50 comparison Liver mitochondria

Temporal Stability of Mitochondrial Calcium Transport Inhibition: Ruthenium Red vs. Lanthanides

A fundamental mechanistic distinction exists between Ruthenium Red and lanthanides (e.g., La³⁺) in the temporal dynamics of MCU inhibition. Binding studies revealed that lanthanide inhibition diminishes with time, whereas inhibition by Ruthenium Red does not decay under identical experimental conditions [1]. This difference was observed using an EGTA-quench technique measuring initial rates of ⁴⁵Ca²⁺ transport in rat liver mitochondria, where Ruthenium Red demonstrated non-competitive inhibition with Ki = 3 × 10⁻⁸ M, while La³⁺ exhibited competitive inhibition with Ki = 2 × 10⁻⁸ M [1].

Lanthanide comparison Inhibition kinetics Mitochondrial calcium

TRP Channel Selectivity Profile: Ruthenium Red vs. AMG9810 and V3-H in Defined Antagonist Panels

In a cross-study analysis of TRP channel antagonist panels, Ruthenium Red demonstrated distinct potency values across TRP family members: TRPV4 (IC50 = 24 nM), TRPA1 (IC50 = 367 nM), and TRPV1 (IC50 ≈ 100 nM) [1]. For comparison, the selective TRPV1 antagonist AMG9810 exhibited an IC50 of 86 nM for TRPV1, while the selective TRPV3 antagonist V3-H had an IC50 of 72 nM [1]. Critically, TRPM8 was reported as insensitive to Ruthenium Red [2]. This pattern establishes Ruthenium Red as a broad-spectrum TRP channel pore blocker with nanomolar efficacy against TRPV1, TRPV4, and TRPA1, but not TRPM8—a selectivity fingerprint distinct from single-channel selective antagonists.

TRP channel Selectivity Pain research

L-Type Calcium Channel Blockade: Ruthenium Red vs. Dihydropyridine-Resistant Currents

In guinea-pig isolated ventricular heart cells studied by whole-cell patch-clamp, Ruthenium Red efficiently blocked L-type calcium current in a dose-dependent manner with an EC50 of 0.8 μM [1]. At a concentration of 10 μM, Ruthenium Red blocked 26.7% of sodium current and slowed sodium current inactivation kinetics [1]. Notably, in chromaffin cells, the residual dihydropyridine-resistant calcium current (after nitrendipine treatment) was inhibited with potency similar to that observed under control conditions [2], indicating that Ruthenium Red targets calcium channel subtypes not fully inhibited by classical dihydropyridine L-type blockers.

Voltage-gated calcium channel L-type current Cardiac electrophysiology

Ryanodine Receptor Antagonism: Ruthenium Red vs. Mg²⁺ Affinity Comparison in Human Myocardium

In human myocardial homogenates, ³H-ryanodine binding to the ryanodine-sensitive Ca²⁺ release channel (RyaCRC) was inhibited by Ruthenium Red with a Ki value of 0.32 μM (95% CI: 0.18-0.56 μM, n = 5) [1]. For comparison, Mg²⁺, a physiological antagonist of RyR, inhibited binding with a Ki of 2.95 mM (95% CI: 1.23-7.11 mM, n = 5) [1]. This represents an approximately 9,200-fold higher affinity for Ruthenium Red relative to Mg²⁺ at the human cardiac RyR binding site.

Ryanodine receptor Cardiac SR Ca²⁺ release channel

Ruthenium Red 1307-52-4: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Mitochondrial Calcium Handling Studies Requiring Multi-Pathway Inhibition

Ruthenium Red is optimally deployed in experiments where simultaneous blockade of mitochondrial calcium uptake (MCU, IC50 = 6.85 nM) and sarcoplasmic reticulum calcium release (RyR, Ki = 0.32 μM) is required, such as in comprehensive characterization of intracellular calcium flux in cardiac or skeletal muscle preparations [1][2]. Its 37-fold lower MCU potency relative to Ru360 makes it the preferred tool when complete MCU inhibition is not the primary objective but broader calcium channel coverage is needed [1].

Multi-TRP Channel Pharmacological Profiling in Sensory Neuron Studies

For ex vivo sensory nerve preparations or isolated DRG neuron studies requiring simultaneous antagonism of TRPV1 (IC50 ≈ 100 nM), TRPV4 (IC50 = 24 nM), and TRPA1 (IC50 = 367 nM), Ruthenium Red provides a single-agent solution with well-characterized nanomolar potency across multiple polymodal nociceptor pathways [3]. This multi-channel coverage explains its efficacy in attenuating afferent fiber responses in ischemia models where selective TRPV1 antagonism (capsazepine) fails to produce significant inhibition [4].

Electron Microscopy Visualization of Pectin and Acidic Polysaccharides in Plant Cell Walls

In plant histology and ultrastructural analysis, Ruthenium Red remains the standard stain for visualizing pectin-rich middle lamellae and cell walls that are otherwise electron-translucent. Quantitative histochemical studies demonstrate that the entire cell wall of non-embryogenic carrot callus is strongly stained by Ruthenium Red due to its reaction with carboxyl groups of acidic sugars, whereas embryogenic callus requires NaOH demethylesterification pretreatment to achieve comparable staining intensity [5]. This differential staining pattern enables discrimination of pectin methylesterification states across developmental stages [6].

Cardiac Electrophysiology Protocols Requiring Combined L-Type Calcium and Sodium Current Inhibition

For patch-clamp studies in isolated ventricular myocytes where both L-type calcium current (EC50 = 0.8 μM) and sodium current (26.7% block at 10 μM) inhibition is desired from a single agent, Ruthenium Red offers a unique dual-channel blocking profile [7]. This property is particularly valuable in studies of action potential configuration where isolated blockade of either current would incompletely capture the compound's physiological effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for RUTHENIUM RED

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.